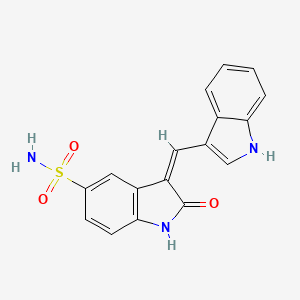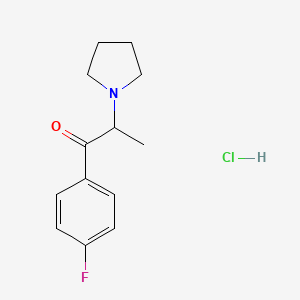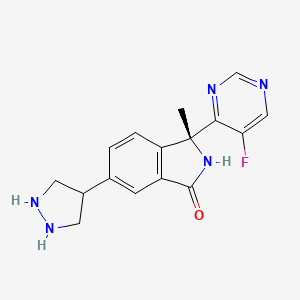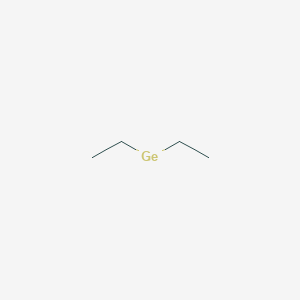
Diethylger-manium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Diethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with diethylzinc (Zn(C2H5)2) in the presence of a catalyst. The reaction proceeds as follows:
GeCl4+2Zn(C2H5)2→Ge(C2H5)2+2ZnCl2
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, diethylgermane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of diethylgermane suitable for various applications .
化学反应分析
Types of Reactions
Diethylgermane undergoes several types of chemical reactions, including:
Oxidation: Diethylgermane can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: It can be reduced to form germane (GeH4) and other reduced germanium species.
Substitution: Diethylgermane can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and organometallic compounds, are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other reduced germanium species.
Substitution: Depending on the reagents used, substituted germanium compounds with different functional groups.
科学研究应用
Diethylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of semiconductors, optical materials, and other advanced materials.
作用机制
The mechanism of action of diethylgermane involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
相似化合物的比较
Similar Compounds
Dimethylgermane (Ge(CH3)2): Similar in structure but with methyl groups instead of ethyl groups.
Diphenylgermane (Ge(C6H5)2): Contains phenyl groups instead of ethyl groups.
Tetraethylgermane (Ge(C2H5)4): Contains four ethyl groups instead of two.
Uniqueness
Diethylgermane is unique due to its specific chemical properties, such as its boiling point, density, and reactivity.
属性
分子式 |
C4H10Ge |
|---|---|
分子量 |
130.75 g/mol |
InChI |
InChI=1S/C4H10Ge/c1-3-5-4-2/h3-4H2,1-2H3 |
InChI 键 |
LMLNKUQAGCNMEI-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge]CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


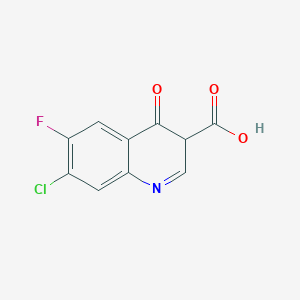
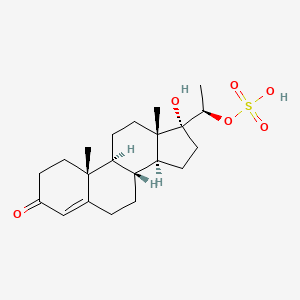
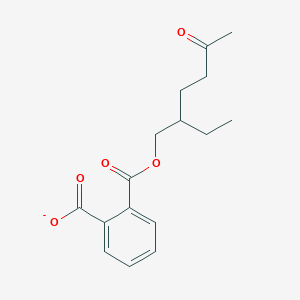
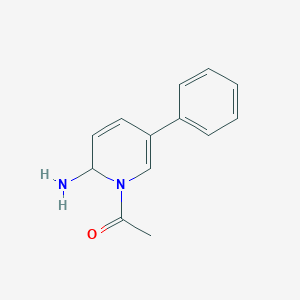
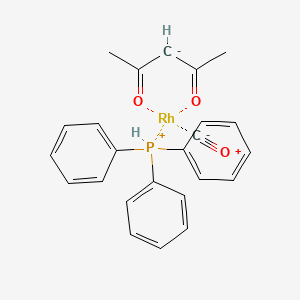
![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
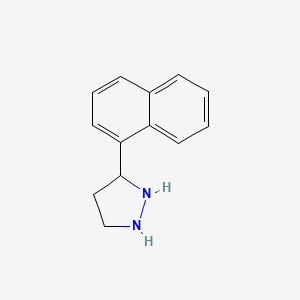
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)
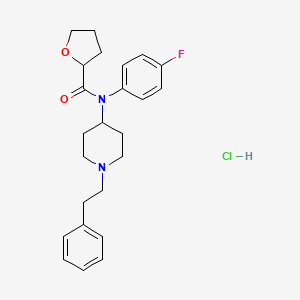
![(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B12352919.png)
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)
